ethyl (2S)-2-(methylamino)butanoate hydrochloride
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Overview
Description
Ethyl (2S)-2-(methylamino)butanoate hydrochloride is a chemical compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a methylamino substituent on the second carbon. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2S)-2-(methylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (2S)-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, making the compound useful in studying enzyme function and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl-3-(methylamino)butanoate: Similar in structure but lacks the hydrochloride group.
Methyl (2S)-2-(methylamino)butanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl (2S)-2-(methylamino)butanoate hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for aqueous reactions and biological studies .
Properties
CAS No. |
2648868-50-0 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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